D-Mannose-1-13C

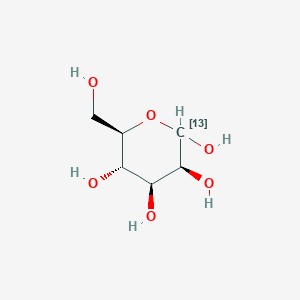

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

70849-31-9 |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1 |

Clé InChI |

GZCGUPFRVQAUEE-CCCNNFAYSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)O |

Origine du produit |

United States |

Description

Isotopic Labeling Strategies for Mannose Derivatives

Isotopic labeling of mannose can range from single-site enrichment, as in D-Mannose-1-¹³C, to uniform labeling where all six carbon atoms are replaced with ¹³C. nih.govomicronbio.com The choice of strategy depends on the specific research question being addressed. For instance, singly labeled isotopomers are invaluable for probing specific enzyme mechanisms or for measuring spin-spin couplings across glycosidic linkages to determine molecular conformation. nih.govacs.org

A primary chemical method for introducing a ¹³C label at the C-1 position of an aldose sugar is the cyanohydrin reduction (CR) process. sci-hub.ru This method is a modification of the classic Kiliani-Fischer synthesis. tandfonline.com The process begins with a five-carbon sugar, D-arabinose, which is reacted with a labeled cyanide source, such as potassium cyanide (K¹³CN). sci-hub.rutandfonline.com This reaction extends the carbon chain, forming two epimeric seven-carbon sugar nitriles: gluconic and mannonic nitriles.

A significant challenge in this synthesis is controlling the ratio of the epimers produced. nist.gov Research has shown that the reaction conditions can influence this ratio. For instance, conducting the reaction in the presence of sodium bicarbonate and carbon dioxide favors the formation of the mannonic nitrile, which is the precursor to D-mannose. nist.gov Conversely, using sodium carbonate can reverse this ratio, favoring the gluconic epimer. nist.gov

Following the formation of the nitrile, a catalytic reduction step is performed to convert the nitrile group into an aldehyde, yielding a mixture of D-[1-¹³C]glucose and D-[1-¹³C]mannose. tandfonline.com The two epimeric sugars can then be separated by chromatography. tandfonline.com This method has been successfully used to prepare multigram quantities of [1-¹³C]-enriched mannose. tandfonline.comtandfonline.com

Another important chemical reaction is the molybdate-catalyzed epimerization (MCE) , which can be used in conjunction with CR to produce a wider range of labeled monosaccharides. acs.orgsci-hub.ru

| Chemical Synthesis Method | Starting Material | Labeled Reagent | Key Intermediates | Primary Products |

| Cyanohydrin Reduction (CR) | D-arabinose | K¹³CN | D-[1-¹³C]mannononitrile, D-[1-¹³C]glucononitrile | D-[1-¹³C]mannose, D-[1-¹³C]glucose |

| Molybdate-Catalyzed Epimerization (MCE) | D-[1-¹³C]glucose | Molybdate catalyst | - | D-[1-¹³C]mannose |

This table summarizes key chemical synthesis approaches for ¹³C-enrichment in mannose.

Biosynthetic methods offer an alternative route to isotopically labeled sugars by harnessing the metabolic machinery of living organisms. In this approach, microorganisms or plant cells are cultured in a medium where the primary carbon source is a ¹³C-labeled precursor, typically [U-¹³C₆]glucose. diva-portal.orggoogle.com The organisms metabolize the labeled glucose and incorporate the ¹³C atoms into various biomolecules, including mannose-containing glycoproteins and polysaccharides. diva-portal.orgeinsteinmed.edu

For example, genetically engineered yeast cells have been utilized to overexpress specific high-mannose-type oligosaccharides. oup.com By feeding these yeasts [1-¹³C]glucose, researchers can produce oligosaccharides where the mannose residues are specifically labeled at the C1 position. mdpi.com The labeled carbohydrates can then be harvested and purified from the cells. diva-portal.org

This biosynthetic approach can be particularly advantageous for producing uniformly labeled carbohydrates, which are essential for certain types of NMR studies. diva-portal.org However, controlling the specific position of the label can be more challenging than with chemical synthesis and may result in scrambling of the isotope label. einsteinmed.edu

| Biosynthetic System | ¹³C-Precursor | Organism/Cell Type | Labeled Product |

| Fungal Culture | [1-¹³C]-D-mannose | Cryptococcus neoformans | ¹³C-enriched cell wall polysaccharides |

| Yeast Culture | [U-¹³C₆]-glucose | Genetically engineered yeast | Uniformly ¹³C-labeled high-mannose oligosaccharides |

| Plant Leaf Labeling | ¹³CO₂ | French bean (Phaseolus vulgaris L.) | Homogeneously ¹³C-labeled metabolic carbohydrates |

This table provides examples of biosynthetic labeling methods for producing ¹³C-labeled mannose derivatives.

Purification and Quality Control of Labeled D Mannose

Following synthesis, the labeled D-mannose must be purified to remove unreacted starting materials, reagents, and any epimeric byproducts. The purity and isotopic enrichment of the final product are critical for its intended applications.

The separation of D-mannose from D-glucose, its common epimer in synthesis, is typically achieved using chromatography. tandfonline.com Techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) are employed. tandfonline.commtsu.edu For larger scale preparations, simulated moving bed (SMB) chromatography can be an efficient separation method. google.com

Quality control of the purified D-Mannose-1-¹³C involves a suite of analytical techniques to confirm its identity, purity, and the extent of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and the position of the ¹³C label. nih.govacs.orgnih.gov The presence of a ¹³C atom at a specific position results in characteristic splitting patterns in the NMR spectrum due to spin-spin coupling. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic enrichment. nih.gov By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the percentage of ¹³C incorporation can be accurately determined. nih.gov Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of monosaccharides after derivatization. mtsu.edunih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product, ensuring the absence of other sugars or impurities. mtsu.edu

The combination of these techniques ensures that the D-Mannose-1-¹³C produced is of high quality and suitable for use in sensitive research applications. The isotopic enrichment for commercially available labeled carbohydrates is often specified to be 99% or higher. isotope.comcortecnet.com

| Analytical Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Verification & Isotopic Position | Chemical structure, position of ¹³C label, conformational analysis. |

| Mass Spectrometry (MS) | Isotopic Enrichment & Purity | Molecular weight, percentage of ¹³C incorporation, detection of impurities. |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separation and quantification of the target compound from byproducts and impurities. |

This table outlines the primary quality control methods for labeled D-Mannose.

Applications in Metabolic Research and Flux Analysis

Metabolic Tracing Studies of D-Mannose-1-13C

Metabolic tracing with stable isotopes like this compound is a fundamental technique for elucidating the contributions of different nutrients to cellular metabolism. nih.gov These studies allow for a detailed mapping of carbon flow from a specific precursor into various metabolic pathways.

Tracing Carbon Flow into Glycolytic Pathways

D-Mannose, a C-2 epimer of glucose, can enter the glycolytic pathway after a series of enzymatic conversions. nih.govpnas.org It is first phosphorylated to mannose-6-phosphate (B13060355), which is then isomerized to fructose-6-phosphate (B1210287), a key glycolytic intermediate. pnas.orgnih.gov By using this compound, researchers can follow the labeled carbon as it progresses through glycolysis, appearing in metabolites such as fructose-1,6-bisphosphate, triose phosphates, and eventually pyruvate (B1213749) and lactate. nih.govresearchgate.net

Studies have shown that the efficiency of mannose metabolism through glycolysis can be cell-type dependent. nih.gov For instance, in macrophages, mannose is less efficiently metabolized through glycolysis compared to glucose. nih.gov The use of labeled mannose allows for the direct comparison of its metabolic fate relative to glucose, providing a clearer picture of hexose (B10828440) metabolism.

Investigation of Tricarboxylic Acid (TCA) Cycle Intermediates

The pyruvate generated from the glycolysis of this compound can enter the mitochondria and be converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The labeled carbon from this compound can therefore be traced into various TCA cycle intermediates, including citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate. nih.govelifesciences.org

Research has demonstrated that mannose can influence the entry of glucose-derived carbons into the TCA cycle. nih.gov In some cancer cells, a high influx of mannose can lead to a decrease in TCA cycle intermediates. nih.govelifesciences.org Conversely, in other contexts, mannose supplementation has been shown to rescue reduced levels of TCA cycle intermediates. biorxiv.org These findings highlight the complex interplay between mannose metabolism and the central energy-producing pathway of the cell.

Analysis of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide biosynthesis. The flux through the PPP can be analyzed using specifically labeled glucose or mannose tracers. While studies using [1,2-13C2]-glucose are common for determining PPP flux, this compound can also provide insights into how mannose contributes to this pathway. elifesciences.orgnih.gov

The conversion of mannose-6-phosphate to fructose-6-phosphate allows the labeled carbon from this compound to enter the non-oxidative branch of the PPP. The labeling patterns in PPP intermediates like ribose-5-phosphate (B1218738) can reveal the extent to which mannose contributes to nucleotide synthesis and the cellular redox state. elifesciences.orgelifesciences.org Research has indicated that in certain cancer cells, a high mannose challenge can reduce the flux of glucose into both the oxidative and non-oxidative arms of the PPP. elifesciences.org

De Novo Lipogenesis and Lipid Metabolism Regulation

De novo lipogenesis (DNL) is the process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. The acetyl-CoA derived from this compound metabolism can be used as a building block for fatty acid synthesis. Therefore, the incorporation of the 13C label into fatty acids provides a direct measure of mannose's contribution to DNL.

Studies have shown that mannose can regulate lipid metabolism. For example, in the context of alcoholic liver disease, mannose has been found to suppress the increase in lipogenic genes, thereby inhibiting de novo lipogenesis. nih.gov The ability to trace the carbon from this compound into lipids is crucial for understanding how this sugar influences the complex regulation of lipid synthesis and storage. nih.govmdpi.com

13C Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses stable isotope tracers to quantify the rates (fluxes) of all intracellular metabolic reactions. cortecnet.comsci-hub.se It is considered the gold standard for determining the functional state of cellular metabolism. sci-hub.se

Quantitative Determination of Intracellular Metabolic Fluxes

In a typical 13C-MFA experiment, cells are cultured with a 13C-labeled substrate, such as this compound. cortecnet.compnas.org After the system reaches an isotopic steady state, the distribution of 13C isotopes in key metabolites, often proteinogenic amino acids, is measured using techniques like mass spectrometry. embopress.orgmdpi.com This labeling information, combined with a stoichiometric model of the metabolic network, allows for the precise calculation of intracellular fluxes. mdpi.comnih.gov

The use of this compound in 13C-MFA can help to accurately determine the flux through pathways directly and indirectly affected by mannose metabolism. mendeley.commedchemexpress.com This provides a quantitative understanding of how cells utilize mannose in comparison to other sugars and how this utilization impacts the entire metabolic network. researchgate.net This detailed flux information is critical for metabolic engineering, understanding disease states, and developing novel therapeutic strategies. mdpi.com

Research Findings on this compound Metabolic Tracing

| Pathway | Key Findings | Observed Metabolites | References |

| Glycolysis | Tracing carbon flow from this compound into glycolytic intermediates. | 13C-labeled Fructose-6-phosphate, Pyruvate, Lactate | nih.govresearchgate.net |

| TCA Cycle | Investigation of carbon incorporation from this compound into TCA cycle intermediates. | 13C-labeled Citrate, α-ketoglutarate, Malate | nih.govelifesciences.orgbiorxiv.org |

| Pentose Phosphate Pathway | Analysis of this compound contribution to PPP intermediates. | 13C-labeled Ribose-5-phosphate | elifesciences.orgelifesciences.org |

| De Novo Lipogenesis | Measuring the contribution of this compound to fatty acid synthesis. | 13C-labeled Palmitate, Stearate | nih.govnih.gov |

Resolution of Complex Cyclic Metabolic Architectures

The strategic placement of the ¹³C label at the C1 position of D-mannose is particularly advantageous for resolving fluxes through complex and cyclic metabolic pathways, most notably the Pentose Phosphate Pathway (PPP). The PPP is a crucial branch of glucose metabolism that runs in parallel to glycolysis, producing nucleotide precursors for DNA and RNA synthesis and the reductant NADPH to combat oxidative stress. researchgate.net

The initial step of the oxidative branch of the PPP involves the enzyme glucose-6-phosphate dehydrogenase, which decarboxylates the C1 position of glucose-6-phosphate. When cells are supplied with this compound, the tracer is first phosphorylated to mannose-6-phosphate and then isomerized to fructose-6-phosphate, which in turn can be converted to glucose-6-phosphate. If this [1-¹³C]glucose-6-phosphate enters the oxidative PPP, the labeled carbon is released as ¹³CO₂. By measuring the rate of ¹³CO₂ evolution, researchers can directly and accurately quantify the flux through the oxidative PPP, distinguishing it from the non-oxidative branches and glycolysis where the C1 carbon is retained. nih.gov This method of using positional isotopomers provides critical information that is essential for building accurate flux maps of central carbon metabolism. nih.gov

Analysis of Glucose-Mannose Metabolic Interplay

D-Mannose and glucose share a complex metabolic relationship, often competing for the same transporters (GLUTs) and the initial phosphorylating enzyme (hexokinase). mdpi.com Stable isotope tracing with molecules like this compound and various ¹³C-labeled glucose versions allows for the precise dissection of this interplay. nih.gov

In mammals, mannose is essential for life and can be synthesized from glucose. nih.gov By providing cells with ¹³C-labeled glucose and unlabeled mannose (or vice-versa), researchers can determine the relative contribution of each sugar to specific downstream pathways, such as N-glycan synthesis. Studies using this approach have revealed that while cells can derive most of their mannose from glucose, exogenous mannose is utilized far more efficiently when available. nih.gov For example, at physiological concentrations, only a tiny fraction of transported glucose (0.026%) appears in N-glycans, whereas a much larger proportion of transported mannose (1.8%) is used for the same purpose. nih.gov Tracing experiments with labeled glucose have also demonstrated that a high concentration of mannose can significantly reduce the flux of glucose into glycolysis and the TCA cycle. elifesciences.org

Impact of Mannose on Cellular Metabolism and Energetics

Effects on dNTP Biosynthesis and Genomic Stability

A key anticancer effect of mannose stems from its ability to induce metabolic stress that impairs DNA synthesis. Research in human cancer cells has shown that an influx of mannose that exceeds the cell's metabolic capacity leads to a state of "metabolic clogging." elifesciences.org This is particularly pronounced in cells with low levels of the enzyme mannose phosphate isomerase (MPI). nih.govelifesciences.org The accumulation of the intermediate mannose-6-phosphate disrupts central metabolism, leading to the generation of slow-cycling cells with severely limited pools of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication. elifesciences.org

This dNTP scarcity impairs the cell's ability to respond to DNA damage, for instance, by preventing the activation of dormant replication origins that are needed to rescue stalled replication forks. elifesciences.org The ultimate result is an increase in replication stress and genomic instability, a mechanism that contributes to the anticancer activity of mannose and enhances the efficacy of chemotherapy agents like cisplatin. nih.govelifesciences.org

Influence on Glycolysis and Respiration Rates

Mannose administration can significantly alter the core energy-producing pathways of glycolysis and mitochondrial respiration. The specific effect often depends on the cell type and its expression level of phosphomannose isomerase (PMI), the enzyme that converts mannose-6-phosphate to fructose-6-phosphate. mdpi.com

| Cell Line | Condition | Change in Glycolysis (ECAR) | Change in Respiration (OCR) | Change in ATP Production Rate | Reference |

| MPI-KO HT1080 | Mannose Challenge | Steep Drop | Faint Increase | Marked Reduction | elifesciences.org |

This bioenergetic imbalance is a critical component of mannose's physiological impact, contributing to the inhibition of cell proliferation.

Metabolic Reprogramming in Disease States

The ability of mannose to alter metabolic pathways has significant implications for various diseases, especially cancer. The metabolic reprogramming induced by mannose can be exploited as a therapeutic strategy.

In cancer, this reprogramming goes beyond a simple reduction in energy. In colorectal cancer cells, which often have low PMI levels, mannose has been shown to inhibit the Pentose Phosphate Pathway. mdpi.comnih.gov This action impairs the synthesis of ribonucleotides and the cell's capacity to manage oxidative stress, thereby hindering tumor growth and enhancing sensitivity to chemotherapies like 5-fluorouracil. mdpi.comnih.gov

The influence of mannose extends to the immune system. Recent studies have revealed that mannose can reprogram the metabolism of T cells. This metabolic shift can enhance anti-tumor immunity by promoting the development of stem-like T cells that are more effective and persistent in fighting cancer. This opens up possibilities for using mannose as an adjunct in cancer immunotherapy.

Furthermore, in the context of infectious diseases, mannose can rewire the metabolic dysregulation caused by viral infections. During certain viral illnesses, mannose treatment can normalize mitochondrial function and reduce the excessive inflammation that causes tissue damage. nih.gov

Mechanistic Studies of D Mannose at the Cellular and Molecular Level

Molecular Interactions with Bacterial Adhesins

D-mannose, a C-2 epimer of D-glucose, has been the subject of extensive research regarding its interactions with bacterial surface proteins, particularly in the context of urinary tract infections (UTIs). nih.govmdpi.com Its mechanism of action is primarily biomechanical, focusing on the inhibition of bacterial adhesion to host cells rather than a direct bactericidal or bacteriostatic effect. unimi.it

Competitive Inhibition of FimH Adhesin Binding

The primary mechanism by which D-mannose exerts its anti-adhesive effect is through competitive inhibition of the FimH adhesin. nih.govunimi.itmdpi.com FimH is a protein located at the tip of type 1 fimbriae, which are hair-like appendages on the surface of uropathogenic Escherichia coli (UPEC), the primary causative agent of UTIs. mdpi.comnih.govfrontiersin.org These fimbriae are crucial for the initial attachment of bacteria to the urothelial cells lining the bladder. nih.govmdpi.com

The FimH adhesin possesses a mannose-binding pocket that recognizes and binds to mannosylated glycoproteins on the surface of urothelial cells, such as uroplakin 1a. nih.govmdpi.commdpi.com This binding is a critical step in the pathogenesis of UTIs, allowing the bacteria to colonize the urinary tract. nih.gov D-mannose shares a structural similarity with the mannose moieties on these host cell receptors. nih.govunimi.it When present in sufficient concentrations, D-mannose acts as a soluble competitor, binding to the FimH adhesin and effectively saturating its binding sites. mdpi.com This prevents the bacteria from attaching to the bladder wall, and the bacteria are subsequently flushed out with the flow of urine. mdpi.comunimi.it

Studies have shown that this competitive inhibition is a non-pharmacological interaction. nih.govfrontiersin.org D-mannose does not appear to alter the metabolism or growth of E. coli and does not induce mutations in the fimH gene that could lead to resistance. nih.govunimi.it The binding affinity of FimH for mannose can shift between a low-affinity and a high-affinity state, a process that is influenced by shear forces. nih.gov

Anti-Adhesive Mechanisms in Uropathogenic Bacteria

The anti-adhesive properties of D-mannose are a key strategy in preventing the colonization of uropathogenic bacteria. nih.govtandfonline.com By blocking the initial step of infection—adhesion—D-mannose disrupts the pathogenic process without exerting selective pressure that could lead to antibiotic resistance. tandfonline.com This mechanism has been demonstrated to be effective against UPEC expressing type 1 fimbriae. tandfonline.com

Research has confirmed that pre-incubation of UPEC with D-mannose significantly reduces their ability to adhere to urothelial cells. mdpi.com This anti-adhesion mechanism is specific to mannose-sensitive bacteria; for instance, E. coli expressing P fimbriae are mannose-resistant and are not affected by D-mannose in the same way. tandfonline.com The effectiveness of D-mannose is therefore dependent on the type of adhesin expressed by the bacteria.

Cellular Signaling Pathways Influenced by Mannose

Beyond its well-documented role in bacterial adhesion, D-mannose has been shown to influence various cellular signaling pathways, impacting processes such as cell metabolism, immune responses, and inflammation.

PI3K/Akt/mTOR Signaling Pathway Regulation

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cellular processes including growth, proliferation, and metabolism. nih.govfrontiersin.org Studies have indicated that D-mannose can modulate this pathway.

In the context of alcoholic liver disease, D-mannose has been shown to regulate hepatocyte lipid metabolism by influencing the PI3K/Akt/mTOR pathway. nih.govnih.govresearchgate.net Specifically, D-mannose treatment was found to upregulate the ethanol-induced activation of this pathway, which in turn helped to rescue the reduction of fatty acid oxidation genes and the elevation of lipogenic genes. nih.gov This suggests that D-mannose can help ameliorate hepatic steatosis by modulating lipid metabolism through this signaling cascade. nih.govnih.govresearchgate.net The effects of D-mannose on lipid accumulation were abolished when inhibitors of the PI3K/Akt/mTOR pathway were used, confirming the pathway's involvement. nih.govfrontiersin.org

Furthermore, D-mannose has been observed to inhibit the adipogenic differentiation of human mesenchymal stem cells by suppressing the PI3K/Akt pathway. um.es This highlights a potential role for D-mannose in regulating adipogenesis. um.es

Immune Modulation and Inflammatory Responses

D-mannose has demonstrated significant immunomodulatory and anti-inflammatory properties. pnas.orgnih.gov It has been shown to suppress inflammation by inducing regulatory T cells (Tregs) and suppressing effector T cells and inflammatory macrophages. nih.gov

In a mouse model of ulcerative colitis, D-mannose treatment was found to reduce inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov It also inhibited oxidative stress by promoting the expression of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov Mechanistically, D-mannose was shown to upregulate the proportion of both CD4+ and CD8+ Tregs, which are crucial for dampening immune responses. nih.gov

Furthermore, D-mannose can suppress macrophage-mediated inflammation. nih.gov It has been found to limit the production of IL-1β and suppress the activation of macrophages induced by lipopolysaccharides (LPS). nih.gov In a model of neuroinflammation, D-mannose treatment slowed clinical symptom progression and modulated the inflammatory response in the central nervous system. pnas.org It was observed to reduce the number of pro-inflammatory macrophages and increase the presence of anti-inflammatory macrophages. pnas.org

Enzymatic Reaction Analysis and Isomerization

The study of D-mannose also involves its enzymatic conversion and isomerization, which are relevant for both its biological functions and industrial production.

D-mannose can be produced from D-fructose through an isomerization reaction catalyzed by mannose isomerase (D-mannose ketol-isomerase, EC 5.3.1.7). tandfonline.com This reversible reaction is of biotechnological interest for the industrial-scale transformation of the inexpensive sugar D-fructose into the more valuable D-mannose. tandfonline.com Different mannose isomerases from various microbial sources have been purified and characterized, with studies focusing on optimizing reaction conditions such as pH and temperature to maximize the yield of D-mannose. tandfonline.comnih.gov For instance, a D-lyxose isomerase has been shown to effectively catalyze the isomerization between D-fructose and D-mannose, achieving a conversion rate of 25.4% under optimal conditions. nih.gov

The isomerization of D-mannose can also occur under chemical catalysis. Studies using 13C-labeled D-mannose, specifically D-[1-13C]mannose, have provided insights into the reaction mechanisms. nih.gov When D-[1-13C]mannose is subjected to hydroxide-catalyzed isomerization, it generates D-[1-13C]glucose and D-[1-13C]fructose as expected. nih.gov However, the formation of [6-13C]glucose, [6-13C]mannose, and [6-13C]fructose is also observed, suggesting the involvement of symmetrical 3,4-enediol intermediates. nih.gov These isotope-labeling studies are crucial for understanding the complex chemical transformations that sugars undergo in different environments. nih.govresearchgate.net

Enzymatic assays have been developed for the reliable and rapid measurement of D-mannose in biological samples like urine. researchgate.net These assays typically involve a series of enzymatic reactions where hexoses are phosphorylated, isomerized, and then oxidized, with the resulting change in NADPH measured spectrophotometrically. researchgate.net Such methods are essential for clinical studies investigating the relationship between urinary D-mannose levels and susceptibility to UTIs. researchgate.net

Emerging Research Applications and Future Directions

D-Mannose-1-13C in Cancer Research and Biomarker Discovery

Metabolic reprogramming is a recognized hallmark of cancer, where malignant cells alter their metabolic pathways to fuel rapid growth and proliferation. embopress.orgresearchgate.net Stable isotope tracing using molecules like this compound provides a powerful method to investigate these changes dynamically, offering insights beyond static metabolite measurements. embopress.orgnih.gov By replacing a standard carbon-12 atom at the first position with a non-radioactive, heavy carbon-13 isotope, this compound acts as a tracer that can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov This allows researchers to track the atoms from D-mannose as they are incorporated into various downstream metabolites, revealing the activity of specific metabolic pathways. nih.govmdpi.com

The use of stable isotope tracers is invaluable for mapping the dysregulated metabolic networks in cancer cells, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Research has shown that mannose metabolism is deeply intertwined with these core pathways and can significantly influence a cancer cell's metabolic state. elifesciences.orgmdpi.com

Tracer studies using isotopically labeled glucose have revealed that mannose treatment can alter glucose flux. For instance, in certain cancer cells, a large influx of mannose can inhibit glycolysis and reduce the contribution of glucose to the TCA cycle. elifesciences.orgelifesciences.org Specifically, experiments using [¹³C₆]-glucose have demonstrated that mannose challenge leads to a substantial reduction in the flux of glucose into both glycolysis and the TCA cycle in cancer cells with low levels of the enzyme mannose phosphate isomerase (MPI). elifesciences.orgelifesciences.org

Using this compound allows for the direct interrogation of mannose's metabolic fate. It can definitively show how mannose is catabolized and which biosynthetic pathways it fuels. Studies have demonstrated that mannose can serve as a substitute for glucose in driving glycolysis and other metabolic pathways, showcasing a similar metabolic profile and label incorporation pattern in acute myeloid leukaemia cells. mdpi.com By tracing the 13C label from this compound, researchers can quantify its contribution to the synthesis of lactate, amino acids, and components of the nucleotide biosynthesis pathway, providing a high-resolution map of its metabolic impact. mdpi.comelifesciences.org

Table 1: Research Findings on Mannose-Induced Metabolic Shifts in Cancer

| Research Finding | Cell/Model System | Tracer Used | Metabolic Pathway Affected | Key Observation | Reference(s) |

|---|---|---|---|---|---|

| Metabolic Remodeling | Genetically engineered human cancer cells (MPI-KO) | [¹³C₆]-glucose | Glycolysis, TCA Cycle, PPP | Mannose challenge reduced glucose flux into glycolysis and the TCA cycle, and altered PPP flux. | elifesciences.org, elifesciences.org |

| Glycolysis Substitution | Acute Myeloid Leukaemia (AML) cell lines | ¹³C-labelled mannose | Glycolysis | Mannose demonstrated a semi-identical metabolic profile to glucose, effectively substituting it as a source for glycolysis. | mdpi.com |

| T-Cell Reprogramming | CD8+ T cells, B16-OVA melanoma model | Metabolomics | Glycolysis | D-mannose supplementation induced metabolic programming away from glycolysis and enhanced anti-tumor activity. | bmj.com, researchgate.net |

Metabolomics studies have identified circulating D-mannose as a potential non-invasive biomarker for the detection and prognosis of several cancers. mdpi.com Elevated serum levels of D-mannose have been correlated with the presence and stage of esophageal and ovarian cancers. researchgate.netfrontiersin.org

A study involving 320 esophageal cancer patients and 323 healthy volunteers found that D-mannose levels were significantly higher in the serum of cancer patients, suggesting its utility as a screening and diagnostic marker. nih.govnih.gov Similarly, research on ovarian cancer revealed that serum mannose levels were significantly elevated in patients with advanced-stage disease compared to healthy individuals and those with early-stage cancer. frontiersin.org The ratio of serum glucose to mannose (G/M) was identified as a particularly strong diagnostic marker. frontiersin.org

In the analytical methods developed to quantify these serum mannose levels, a stable isotope-labeled version, D-mannose-¹³C₆, is crucial. researchgate.netnih.govnih.gov It is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure the accuracy, precision, and reproducibility of the measurement. nih.govnih.gov This highlights a direct diagnostic-related application of isotopically labeled D-mannose.

Table 2: D-Mannose Serum Levels in Ovarian Cancer Patients vs. Healthy Volunteers

| Patient Group | Mean Serum Mannose Level (μmol/L) | p-value |

|---|---|---|

| Healthy Volunteers (n=200) | 44.51 | <0.0001 |

| Early-Stage OC Patients (n=200) | 50.09 | <0.0001 |

| Advanced-Stage OC Patients (n=200) | 61.22 | <0.0001 |

[OC = Ovarian Cancer] frontiersin.org

Profiling Metabolic Changes in Cancer

Advancements in Isotopic Labeling Technologies

The utility of this compound in research is enhanced by continuous advancements in the broader field of stable isotope labeling and analysis. nih.gov Progress in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly improved the ability to detect and quantify isotopically labeled metabolites, even at low concentrations. nih.govtandfonline.com

Modern mass analyzers with high resolution can distinguish between different isotopologues (molecules that differ only in their isotopic composition), allowing for untargeted detection of all labeled species in a sample. tandfonline.com This capability moves research beyond analyzing a pre-defined set of metabolites to a more comprehensive, discovery-based approach. tandfonline.com

In NMR, the use of ¹³C-optimized probes and specialized techniques allows for the efficient collection of data. frontiersin.org For complex molecules like oligosaccharides, metabolic labeling with ¹³C is essential to overcome poor spectral resolution. nih.gov For example, using engineered yeast to produce ¹³C-labeled high-mannose oligosaccharides has enabled detailed conformational analysis by high-field NMR, providing atomic-level insights into their structure and dynamics. nih.gov Such technologies are directly applicable to studies using this compound to understand its incorporation into glycoproteins, a process vital in cell signaling and protein function. d-nb.info

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of cellular processes, researchers are increasingly integrating data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgresearchgate.net This multi-omics approach provides a more complete functional understanding of biological systems than any single omics analysis alone. frontiersin.org Genome-scale metabolic models (GEMs) can serve as a scaffold to integrate these diverse datasets, allowing for the identification of dysregulated metabolic signatures. nih.gov

Data from this compound tracer experiments form the core of the metabolomics layer in such an integrated analysis. By combining metabolic flux data with transcriptomic data (RNA-seq), researchers can correlate changes in the activity of a metabolic pathway with the expression levels of the genes encoding its enzymes. frontiersin.org For example, observing a reduced flux of this compound into glycolysis could be linked to the downregulated expression of the hexokinase or MPI genes. nih.gov This integration can uncover the regulatory mechanisms—from the gene to the protein to the metabolic function—that underpin the metabolic reprogramming observed in cancer. frontiersin.orgnih.gov

Challenges and Opportunities in this compound Research

Despite its power, research using this compound and other stable isotope tracers faces several challenges. These studies can be technically and computationally demanding. ethz.ch The cost of isotopically labeled precursors can be prohibitive for large-scale or in vivo animal studies. tandfonline.com Furthermore, interpreting data from in vivo infusions is complex due to inter-tumoral and intra-tumoral metabolic heterogeneity, as well as contributions from different cell types within the tumor microenvironment. embopress.org

However, the opportunities are vast. Overcoming these challenges will provide unprecedented insights into disease mechanisms. This compound research can help characterize disease progression, treatment responses, and mechanisms of drug resistance. researchgate.netnih.gov By precisely mapping how cancer cells utilize mannose, it may be possible to identify unique metabolic vulnerabilities. This could lead to the development of novel therapies that target mannose metabolism or strategies that use mannose to enhance the efficacy of existing chemotherapies. elifesciences.orgresearchgate.net Ultimately, the detailed metabolic insights gained from this compound tracing could pave the way for personalized medicine, where treatments are tailored to the specific metabolic phenotype of a patient's tumor. embopress.org

Q & A

Q. How can researchers optimize the synthesis of D-Mannose-1-13^{13}13C to ensure isotopic purity for metabolic tracing studies?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) to validate isotopic enrichment at the C1 position. For example, -NMR can distinguish isotopic incorporation by analyzing chemical shifts specific to .

- Employ enzymatic or chemical synthesis routes with controlled reaction conditions (e.g., pH, temperature) to minimize isotopic dilution. Document reagent purity and reaction kinetics to ensure reproducibility .

Q. What experimental designs are critical for tracking D-Mannose-1-13^{13}13C in glycoprotein biosynthesis studies?

Methodological Answer:

- Use pulse-chase experiments with labeled D-Mannose-1-C in cell cultures, followed by liquid chromatography-mass spectrometry (LC-MS) to quantify isotopic incorporation into glycans. Include negative controls (unlabeled mannose) to differentiate background noise .

- Optimize cell lysis and glycan extraction protocols to prevent degradation, ensuring data reliability .

Q. How should researchers address solubility limitations of D-Mannose-1-13^{13}13C in aqueous solutions during in vitro assays?

Methodological Answer:

- Pre-dissolve the compound in phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4) with gentle heating (37°C). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

- Include solubility data in supplementary materials to aid replication .

Advanced Research Questions

Q. How can contradictory data on D-Mannose-1-13^{13}13C metabolic flux in cancer versus normal cells be resolved?

Methodological Answer:

- Conduct comparative metabolomics using isotopologue ratio analysis (e.g., -flux balance analysis) to map carbon redistribution. Normalize data to cell-specific uptake rates and ATP demand .

- Address confounding variables (e.g., hypoxia, nutrient gradients) by using standardized cell culture conditions and reporting oxygen tension/pH in metadata .

Q. What statistical frameworks are suitable for analyzing time-resolved 13C^{13}\text{C}13C isotopic labeling data in metabolic flux studies?

Methodological Answer:

Q. How can researchers mitigate isotopic scrambling artifacts when using D-Mannose-1-13^{13}13C in complex biological systems?

Methodological Answer:

Q. What strategies ensure reproducibility in D-Mannose-1-13^{13}13C-based studies of host-pathogen interactions?

Methodological Answer:

- Standardize pathogen growth phases (e.g., mid-log phase) and multiplicity of infection (MOI) ratios. Use internal -labeled standards (e.g., -glucose) to normalize uptake data .

- Publish raw NMR/LC-MS spectra and computational scripts in open-access repositories .

Methodological Rigor and Data Validation

Q. How should researchers validate the specificity of D-Mannose-1-13^{13}13C uptake in competitive assays with other hexoses?

Methodological Answer:

Q. What criteria define high-quality structural characterization of D-Mannose-1-13^{13}13C derivatives?

Methodological Answer:

Q. How can researchers reconcile discrepancies between in vitro and in vivo 13C^{13}\text{C}13C metabolic tracing data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.